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Compound of Interest

Compound Name: 3-Chloropyridine-4-carboxamide

Cat. No.: B035161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloropyridine-4-carboxamide, a key intermediate in pharmaceutical and materials science.

Due to the limited availability of direct experimental spectra in public databases, this guide

presents predicted data based on the analysis of structurally similar compounds. Detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and

similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Chloropyridine-4-
carboxamide. These predictions are derived from the known spectral characteristics of 3-

chloropyridine and various pyridine carboxamide derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.70 s 1H H-2

~8.55 d 1H H-6

~8.0 (broad s) 1H -NH₂

~7.7 (broad s) 1H -NH₂

~7.60 d 1H H-5

s = singlet, d = doublet, broad s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~167 C=O

~152 C-6

~150 C-2

~142 C-4

~131 C-3

~124 C-5

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (amide)

~1680 Strong C=O stretch (amide I)

~1600 Medium N-H bend (amide II)

~1580, ~1470 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1100 Medium C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

156/158
[M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl and

³⁷Cl isotopes)

140/142 Loss of NH₂

111/113 Loss of CONH₂

75 Pyridine ring fragment

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloropyridine-4-carboxamide
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid 3-Chloropyridine-4-
carboxamide sample directly onto the crystal of an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Background Subtraction: A background spectrum of the empty ATR crystal should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3-Chloropyridine-4-carboxamide in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum in the desired mass range, ensuring to capture

the expected molecular ion peaks. For structural elucidation, tandem mass spectrometry

(MS/MS) can be performed to obtain fragmentation patterns.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationships between different spectroscopic techniques for structural elucidation.
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[https://www.benchchem.com/product/b035161#spectroscopic-data-for-3-chloropyridine-4-
carboxamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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